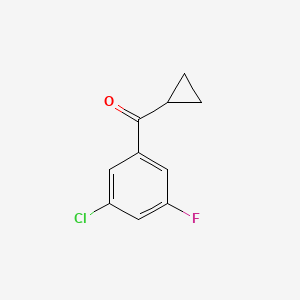

3-Chloro-5-fluorophenyl cyclopropyl ketone

Description

The Central Role of Cyclopropyl (B3062369) Ketone Motifs in Organic Synthesis

The cyclopropyl ketone motif is a cornerstone in modern synthetic chemistry due to the inherent ring strain of the three-membered cyclopropane (B1198618) ring. This strain provides a thermodynamic driving force for a variety of ring-opening reactions, allowing for the stereocontrolled synthesis of more complex carbocyclic and heterocyclic systems. nih.gov

Key synthetic applications include:

Building Blocks for Complex Molecules : These ketones serve as indispensable starting materials or intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com Their structure is a key component in the synthesis of certain antiviral agents, antidepressants, and anti-inflammatory drugs. nbinno.com

Cycloaddition Reactions : Aryl cyclopropyl ketones are known to participate in formal [3+2] cycloaddition reactions with olefins and alkynes to generate highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. nih.govresearchgate.net These reactions can be promoted by various methods, including visible light photocatalysis. nih.gov

Ring-Opening and Rearrangement Reactions : The strained cyclopropyl ring can be opened under acidic, basic, or redox conditions to yield linear chains or other cyclic structures. For instance, under acid catalysis, aryl cyclopropyl ketones can cyclise to form 1-tetralones. rsc.org

Precursors to Diverse Functional Groups : The carbonyl group can be readily transformed into other functionalities, further expanding the synthetic utility of this class of compounds.

The prevalence of the cyclopropyl group in medicinal chemistry is attributed to its unique steric and electronic properties, as well as its metabolic stability. unl.pt It is often used in structure-activity relationship (SAR) studies to fine-tune the properties of bioactive molecules. unl.pt

Unique Aspects of Halogenated Aryl Cyclopropyl Ketones

The introduction of halogen atoms onto the aryl ring of a cyclopropyl ketone significantly modulates its chemical properties and reactivity. Halogens, such as chlorine and fluorine, are strongly electronegative and exert powerful inductive and resonance effects.

The presence of chloro and fluoro substituents on the phenyl ring imparts several unique characteristics:

Modified Reactivity : The electron-withdrawing nature of halogens can influence the reactivity of both the aryl ring and the ketone functionality. This can affect the conditions required for reactions such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. The aryl moiety in aryl cyclopropyl ketones can tolerate significant electronic perturbation from both electron-rich and electron-deficient substituents in cycloaddition reactions. nih.gov

Sites for Cross-Coupling Reactions : The carbon-halogen bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of further complexity and the construction of elaborate molecular scaffolds. unl.pt

Influence on Biological Activity : In medicinal chemistry, halogenation is a common strategy to enhance the binding affinity of a drug candidate to its target, improve metabolic stability, and increase lipophilicity, which can affect absorption and distribution. evitachem.com The specific placement of halogens can lead to potent and selective biological activity.

3-Chloro-5-fluorophenyl cyclopropyl ketone, identified by the CAS Registry Number 898790-21-1, is a specific member of the halogenated aryl cyclopropyl ketone family. chemicalbook.com Its chemical structure combines the reactive cyclopropyl ketone moiety with a disubstituted phenyl ring, featuring a chlorine atom and a fluorine atom in a meta-arrangement.

Publicly available research specifically detailing the synthesis, reactivity, and applications of this compound is limited. It is primarily cataloged as a chemical intermediate, suggesting its use in the synthesis of more complex, proprietary molecules in fields such as pharmaceuticals or materials science. While detailed experimental studies are not widely published, its physical and chemical properties can be predicted based on its structure.

Predicted Physicochemical Properties

| Property | Value |

| CAS Number | 898790-21-1 |

| Molecular Formula | C₁₀H₈ClFO |

| Boiling Point | 286.1±25.0 °C (Predicted) chemicalbook.com |

| Density | 1.356±0.06 g/cm³ (Predicted) chemicalbook.com |

The specific 3-chloro-5-fluoro substitution pattern on the phenyl ring is of interest in medicinal and agrochemical research. The combination of these two halogens can fine-tune the electronic properties and lipophilicity of the molecule, potentially influencing its interactions with biological targets. While the direct research landscape for this specific ketone is sparse, the general reactivity of aryl cyclopropyl ketones suggests it is a versatile intermediate for creating diverse chemical structures. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYDWKDFNRXHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642504 | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-21-1 | |

| Record name | (3-Chloro-5-fluorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluorophenyl Cyclopropyl Ketone and Analogous Aryl Cyclopropyl Ketones

Ring-Opening Transformations

The high degree of ring strain in the cyclopropyl (B3062369) group of 3-chloro-5-fluorophenyl cyclopropyl ketone and its analogues is a key determinant of their chemical behavior. This strain energy can be released through cleavage of one of the cyclopropane (B1198618) C-C bonds, a process that can be facilitated by various catalytic methods, leading to significant structural reorganization.

Acid-Catalyzed Ring-Opening and Subsequent Cyclizations

In the presence of acid catalysts, aryl cyclopropyl ketones undergo a characteristic ring-opening reaction that can be followed by an intramolecular cyclization. rsc.org This transformation leverages the electronic properties of the aryl substituent to stabilize reactive intermediates, ultimately leading to the formation of polycyclic structures.

The mechanism of acid-catalyzed ring-opening is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the adjacent C-C bond of the cyclopropyl ring. The ring-opening is regioselective, breaking the bond between the carbonyl carbon and one of the methylene (B1212753) carbons of the cyclopropane ring. This process results in the formation of a stabilized carbocationic intermediate. rsc.org The stability of this cation is crucial for the reaction to proceed and is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the halogen substituents would modulate the stability of this intermediate.

Following the formation of the carbocationic intermediate, an intramolecular electrophilic aromatic substitution, or Friedel-Crafts type cyclization, can occur. The carbocation attacks the ortho-position of the aryl ring, leading to the formation of a six-membered ring fused to the aromatic system. Subsequent deprotonation re-establishes aromaticity and yields a 1-tetralone (B52770) derivative. rsc.org This acid-catalyzed cyclization provides a direct synthetic route to tetralones from readily available aryl cyclopropyl ketones. rsc.org The efficiency of this cyclization is dependent on the acid catalyst used and the specific substituents on the aryl ring. rsc.org

Table 1: Acid-Catalyzed Conversion of Aryl Cyclopropyl Ketones

This interactive table summarizes the typical outcomes of acid-catalyzed reactions of aryl cyclopropyl ketones based on the electronic nature of the aryl substituents, as described in the literature. rsc.org

| Aryl Substituent Type | Expected Major Product | Rationale |

|---|---|---|

| Electron-Donating (e.g., Methoxy) | Tetralone | The electron-donating group activates the aryl ring, favoring the intramolecular electrophilic cyclization. |

| Electron-Withdrawing (e.g., Chloro, Fluoro) | Mixture of Tetralone and Open-Chain Carbinol | The electron-withdrawing group deactivates the aryl ring, making cyclization less favorable and allowing for potential trapping of the carbocation by solvent or other nucleophiles to form open-chain products. rsc.org |

Transition Metal-Induced C-C Bond Activation and Ring-Opening Pathways

Transition metal complexes, particularly those of low-valent metals like nickel(0), are effective in activating the strained C-C bonds of cyclopropyl ketones. acs.orgnih.gov This approach offers a distinct mechanistic manifold compared to acid catalysis and enables a different set of chemical transformations, including cycloadditions and cross-coupling reactions. chemrxiv.orgchemrxiv.org

The key initiating step in these transformations is the oxidative addition of the cyclopropyl C-C bond to a low-valent transition metal center. acs.orgumb.edu In this process, the metal complex inserts into the strained σ-bond between the carbonyl carbon and an adjacent cyclopropyl carbon. This reaction involves the formal oxidation of the metal (e.g., from Ni(0) to Ni(II)) and an increase in its coordination number. umb.eduumb.edu The facility of this oxidative addition is a direct consequence of the strain release associated with the opening of the three-membered ring. acs.org For aryl cyclopropyl ketones, this process is generally efficient and forms the basis for a variety of subsequent catalytic reactions. chemrxiv.orgresearchgate.net

Following the initial oxidative addition, a metallacyclic intermediate is formed. While the term metallacyclobutane is sometimes used generically for C-C activation products, in the context of cyclopropyl ketones, the resulting intermediate is more precisely described as a five-membered oxametallacycle (e.g., an oxanickelacyclopentene or a nickeladihydropyran intermediate). nih.govchemrxiv.org This five-membered metallacycle results from the coordination of the carbonyl oxygen to the metal center after the C-C bond insertion. These metallacyclic intermediates are pivotal in the subsequent reaction steps. chemrxiv.org They can undergo further reactions such as β-hydride elimination, reductive elimination, or insertion of other unsaturated molecules (like alkenes or alkynes), leading to ring-expansion or cycloaddition products rather than the cyclized tetralones seen in acid-catalyzed pathways. acs.orgchemrxiv.org The specific reaction pathway and the final product are determined by the choice of metal, the ligands coordinating to the metal, and the other reagents present in the reaction mixture. nih.govchemrxiv.org

Table 2: Transition Metal Systems for C-C Bond Activation of Aryl Cyclopropyl Ketones

This interactive table outlines different nickel-based catalytic systems and the proposed mechanistic pathways or intermediates involved in the ring-opening of aryl cyclopropyl ketones.

| Catalyst System | Proposed Intermediate | Subsequent Reactivity | Reference(s) |

|---|---|---|---|

| Ni(0) with electron-rich, monodentate ligands | Metallacyclic intermediate | Ring-expansion reactions with unsaturated π-systems. | nih.govchemrxiv.org |

| Ni(0) / Lewis Acid | Metallacycle (e.g., 4a or 4b) | Dimerization to form five-membered rings via β-hydride elimination and subsequent steps. | acs.org |

Radical Cleavage and Rearrangement Mechanisms

Aryl cyclopropyl ketones can undergo ring-opening via radical mechanisms, often initiated by single-electron transfer (SET) or photochemical excitation. vt.eduacs.org Upon one-electron reduction, an aryl cyclopropyl ketone forms a ketyl radical anion. vt.edunih.gov This intermediate can exist in equilibrium between a ring-closed form and a ring-opened distonic radical anion. vt.edunih.gov For unsubstituted aryl cyclopropyl ketones, this equilibrium heavily favors the ring-closed form, and the ring-opening is a slow and reversible process. vt.edu

The rearrangement often follows a cyclopropylcarbinyl-to-homoallyl rearrangement pathway. nih.govacs.org Photochemical excitation of cyclopropyl ketones can facilitate the cleavage of the α,β-carbon bond, driven by the release of the high ring strain (approximately 27 kcal/mol) in the cyclopropyl group. youtube.com This cleavage results in the formation of a 1,3-diradical intermediate. youtube.comyoutube.com The subsequent fate of this diradical determines the final product structure.

Studies on rigid β,γ-cyclopropyl ketones have shown that photochemical rearrangement proceeds through α-cleavage, followed by a stereoelectronically controlled opening of the cyclopropane ring to form another diradical intermediate, which then collapses to the final product. rsc.org The stability of the resulting radical plays a crucial role; for instance, aryl cyclopropyl ketones with radical-stabilizing groups on the cyclopropane ring, such as a phenyl group, undergo rapid and irreversible unimolecular ring opening. vt.edupsu.edu

Nucleophile-Mediated Ring-Opening Processes

The strained three-membered ring of cyclopropyl ketones is susceptible to attack by nucleophiles, leading to ring-opening reactions. These processes can be catalyzed by Lewis acids, which activate the carbonyl group and facilitate the cleavage of a proximal C-C bond of the cyclopropane ring. nih.govresearchgate.net For example, in the presence of a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), various nucleophiles can induce a stereoinvertive nucleophilic substitution at a quaternary carbon center of a cyclopropyl ketone. nih.gov

Reductive cleavage is another pathway for ring-opening. Arylcyclopropyl aryl ketones undergo slow reductive cleavage to form 4-arylbutyrophenones when heated with zinc in ethanol (B145695), a process consistent with the formation of a radical anion intermediate. electronicsandbooks.comrsc.org The reaction is sensitive to steric factors; replacing an aryl group with a smaller alkyl group can inhibit the reaction. electronicsandbooks.comrsc.org

The nature of the nucleophile and the substitution pattern on the cyclopropane ring dictates the outcome of the reaction. Strong nucleophiles can directly attack the cyclopropane ring, while others may require activation of the ketone. These reactions provide a powerful method for constructing acyclic structures with high stereocontrol. nih.govresearchgate.net

Regioselective and Stereoselective Aspects of Ring-Opening

The regioselectivity of nucleophile-mediated ring-opening in aryl cyclopropyl ketones is a critical aspect, often governed by both steric and electronic factors. In many cases, nucleophilic attack occurs at the least substituted carbon of the cyclopropane ring. nih.gov However, Lewis acid-catalyzed reactions have been developed that exhibit high regioselectivity for attack at the most substituted quaternary carbon center, proceeding with an inversion of configuration. nih.gov This stereoinvertive substitution is thought to proceed through a bicyclobutonium intermediate. nih.gov

In nickel-catalyzed reductive ring-opening reactions with unactivated alkyl bromides, the cleavage of the C-C bond occurs exclusively at the less-substituted carbon of the cyclopropane ring, leading to complete regioselectivity. acs.org Similarly, palladium-catalyzed ring-opening of aryl cyclopropyl ketones to form (E)-1-arylbut-2-en-1-ones also proceeds with high stereoselectivity. rsc.org

Cycloaddition Reactions

Formal [3+2] Cycloadditions with Olefins and Alkynes

Aryl cyclopropyl ketones are valuable 3-carbon synthons in formal [3+2] cycloaddition reactions to construct five-membered rings. nih.govacs.org These reactions can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone generates a ring-opened distonic radical anion intermediate. acs.orgnih.gov This intermediate then undergoes cycloaddition with an olefin partner. nih.govnih.gov The use of a dual catalyst system, combining a Lewis acid and a photoredox catalyst, enables these cycloadditions with a broad range of both electron-rich and electron-deficient olefins. nih.govnih.gov

The reaction tolerates significant electronic variation in the aryl moiety of the ketone, accommodating both electron-donating and electron-withdrawing substituents. nih.gov This methodology allows for the diastereoselective construction of quaternary carbon stereocenters within a cyclopentane (B165970) framework. scispace.com The aryl ketone moiety, necessary for the initial reduction, can later be removed or transformed, providing flexibility in synthesis. nih.gov Analogous reactions with alkynes can lead to the formation of dihydrofurans. rsc.org

Divergent Gold-Catalyzed (4+4) Cycloadditions

Gold catalysts, particularly Au(I) complexes, are effective in activating the strained bonds of cyclopropanes and the triple bonds of alkynes, enabling a variety of cycloaddition reactions. organic-chemistry.orgbeilstein-journals.org In the context of 1-(1-alkynyl)-cyclopropyl ketones, gold(I) catalysis facilitates a cascade reaction with nucleophiles to produce highly substituted furans. organic-chemistry.orgacs.org The mechanism involves the gold catalyst activating the alkyne, promoting a cyclization that generates a key cyclopropyl gold carbene-like intermediate. beilstein-journals.orgacs.org

While formal [4+4] cycloadditions are less common for this specific substrate class, gold catalysis is known to promote a wide array of divergent cycloaddition pathways, including [4+3] and [4+2] cycloadditions, depending on the precise structure of the starting materials. beilstein-journals.orgbeilstein-journals.org For instance, gold-catalyzed reactions of 1,6-enynes can proceed through cyclopropyl gold carbene intermediates, which can then be trapped by various nucleophiles or undergo further rearrangements and cycloadditions. acs.org The versatility of gold catalysis stems from its ability to act as a soft π-acid, activating alkynes towards nucleophilic attack and facilitating complex molecular rearrangements and cyclizations without changes in oxidation state. beilstein-journals.org

Transformations of the Ketone Functionality

The ketone functionality of this compound and its analogs serves as a handle for a variety of chemical transformations, expanding their synthetic utility. Standard ketone reactions can be applied, although the proximity of the strained cyclopropane ring can influence reactivity.

One of the most common transformations is the reduction of the carbonyl group. Aryl cyclopropyl ketones can be reduced to the corresponding secondary alcohols using reducing agents like lithium aluminum hydride. electronicsandbooks.com This transformation proceeds without affecting the cyclopropane ring.

The aryl ketone moiety is often a prerequisite for certain reactions, such as the photocatalytic [3+2] cycloadditions mentioned earlier, where it is required for the initial one-electron reduction. nih.gov Following the cycloaddition, the ketone can be modified. For example, a Baeyer-Villiger oxidation can be employed to convert the ketone into an ester. This oxidation can be highly regioselective, with the migratory aptitude influenced by the electronic nature of the aryl substituents, providing access to different carboxylic acid derivatives. nih.govresearchgate.net This strategy significantly enhances the synthetic value of the initial cycloaddition products, allowing the aryl ketone to serve as a traceless activation group. nih.gov

Chemoselective Reduction Reactions

The reduction of the ketone functionality in aryl cyclopropyl ketones, while preserving other potentially reactive groups such as aryl halides, presents a common synthetic challenge. The choice of reducing agent and reaction conditions is crucial to achieve the desired chemoselectivity.

One of the most widely employed and chemoselective methods for the reduction of ketones to secondary alcohols is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its mild nature, typically reducing aldehydes and ketones without affecting less reactive functional groups like esters, amides, or aryl halides. In the case of this compound, treatment with sodium borohydride in a protic solvent such as methanol (B129727) or ethanol would be expected to yield (3-chloro-5-fluorophenyl)(cyclopropyl)methanol. The general reaction is depicted below:

Scheme 1: Chemoselective reduction of an aryl cyclopropyl ketone with sodium borohydride.

| Entry | Substrate | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | This compound | NaBH₄ | Methanol | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanol | High |

Catalytic transfer hydrogenation represents another mild and effective method for the chemoselective reduction of ketones. This technique often employs a transition metal catalyst, such as one based on ruthenium or rhodium, and a hydrogen donor like isopropanol (B130326) or formic acid. mdpi.comresearchgate.netacs.orgmdpi.comresearchgate.net These conditions are generally mild enough to avoid the reduction of aryl halides. For instance, the transfer hydrogenation of various acetophenones, including halogenated derivatives, has been successfully demonstrated. mdpi.com

A study on the catalytic transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using a Cu-Zn-Al catalyst and isopropanol as the hydrogen source showed high conversion and selectivity. acs.org Similar conditions could be applied to this compound.

Scheme 2: Catalytic transfer hydrogenation of an aryl cyclopropyl ketone.

| Entry | Substrate | Catalyst | Hydrogen Donor | Product | Conversion (%) | Selectivity (%) |

| 1 | Acetophenone | Cu-Zn-Al | Isopropanol | 1-Phenylethanol | 89.4 | 93.2 |

| 2 | This compound | Ru-based | Isopropanol | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanol | Expected High | Expected High |

Oxidative Manipulations of the Ketone Moiety

The Baeyer-Villiger oxidation is a prominent reaction for the oxidative transformation of ketones into esters. adichemistry.comstackexchange.comwikipedia.orguomustansiriyah.edu.iqorganic-chemistry.orgwikipedia.orgmdma.ch This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge in the transition state preferentially migrates.

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.comwikipedia.org The cyclopropyl group is considered a secondary alkyl group. For this compound, the reaction involves a competition between the migration of the cyclopropyl group and the 3-chloro-5-fluorophenyl group.

Electron-withdrawing substituents on an aryl group are known to decrease its migratory aptitude. mdma.ch Since the 3-chloro-5-fluorophenyl group is substituted with two electron-withdrawing halogens, its ability to stabilize a positive charge is diminished. Consequently, the cyclopropyl group is expected to have a higher migratory aptitude in this case.

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield cyclopropyl 3-chloro-5-fluorobenzoate.

Scheme 3: Predicted outcome of the Baeyer-Villiger oxidation of this compound.

| Entry | Substrate | Oxidizing Agent | Predicted Major Product |

| 1 | This compound | m-CPBA | Cyclopropyl 3-chloro-5-fluorobenzoate |

The migratory aptitude of various groups in the Baeyer-Villiger oxidation is summarized in the table below.

| Migratory Aptitude | Group |

| High | Tertiary Alkyl |

| ↓ | Secondary Alkyl (e.g., Cyclopropyl) |

| ↓ | Phenyl (Aryl) |

| ↓ | Primary Alkyl |

| Low | Methyl |

Nucleophilic Substitution at the Aryl Halogen Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the cyclopropyl ketone group acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic attack.

The molecule possesses two potential leaving groups: a chlorine atom and a fluorine atom. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electronegativity of the halogen at the site of attack. Due to the high electronegativity of fluorine, the carbon atom to which it is attached is more electrophilic, and the C-F bond is more effective at stabilizing the negative charge of the Meisenheimer complex through an inductive effect. Consequently, fluoride (B91410) is generally a better leaving group than chloride in SNAr reactions.

This reactivity pattern has been observed in analogous systems. For example, in the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is selectively replaced by various nucleophiles. beilstein-journals.org Given the electronic similarities between the nitro, pentafluorosulfanyl, and cyclopropylcarbonyl groups as electron-withdrawing activators, a similar regioselectivity is expected for this compound.

Therefore, reaction with a nucleophile, such as an alkoxide or an amine, is expected to result in the selective substitution of the fluorine atom.

Scheme 4: Site-selective nucleophilic aromatic substitution on this compound.

| Entry | Substrate | Nucleophile | Expected Major Product |

| 1 | This compound | Sodium methoxide (B1231860) (NaOMe) | (3-Chloro-5-methoxyphenyl)(cyclopropyl)methanone |

| 2 | This compound | Ammonia (NH₃) | (3-Amino-5-chlorophenyl)(cyclopropyl)methanone |

The relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution is summarized below.

| Reactivity in SNAr | Leaving Group |

| High | F |

| ↓ | Cl |

| ↓ | Br |

| Low | I |

Catalytic Strategies for Enhancing Reactivity and Selectivity

Transition Metal Catalysis

Transition metals are pivotal in activating the relatively inert C–C bonds of the cyclopropyl (B3062369) group in compounds like 3-Chloro-5-fluorophenyl cyclopropyl ketone. Nickel and palladium catalysts, in particular, have demonstrated unique efficacy in promoting a variety of transformations, including cross-coupling, difunctionalization, and ring-opening reactions.

Nickel Catalysis

Nickel catalysis offers a powerful and cost-effective platform for the functionalization of aryl cyclopropyl ketones. Its diverse reactivity enables reductive cross-coupling reactions, cooperative C-C bond activation, and enantioselective annulations.

A significant advancement in the functionalization of aryl cyclopropyl ketones is the nickel-catalyzed reductive cross-coupling with unactivated alkyl halides. organic-chemistry.orgbohrium.comfigshare.com This strategy facilitates the formation of γ-alkylated ketones through a process that involves the scission of a C–C bond in the cyclopropyl ring. bohrium.com The reaction typically proceeds with complete regioselectivity, bypassing the need for pre-generated organometallic reagents. acs.org

The process is efficient for coupling aryl cyclopropyl ketones with a variety of easily accessible unactivated alkyl bromides, providing γ-alkyl-substituted ketones in moderate to high yields. organic-chemistry.orgbohrium.com Mechanistic studies suggest that the reaction proceeds via the radical cleavage of the alkyl bromide. organic-chemistry.orgbohrium.com Optimized conditions often involve a nickel(II) salt as the catalyst precursor, a bipyridine-type ligand, and a metallic reductant such as zinc powder. organic-chemistry.org This methodology is noted for its high step economy and tolerance of various functional groups. acs.org

Table 1: Representative Scope of Nickel-Catalyzed Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides

Note: The data represents the general scope for aryl cyclopropyl ketones as reported in the literature. organic-chemistry.orgbohrium.comfigshare.com Reaction conditions typically involve Ni(ClO4)2·6H2O, bipyridine ligand, and Zn powder in DMA at 40°C.

A sophisticated strategy for C–C bond activation involves the cooperation between a redox-active ligand and a nickel center. nih.govchemrxiv.org This approach enables the net ring-opening and 1,3-difunctionalization of cyclopropyl ketones by cross-coupling them with organozinc reagents and an electrophile like chlorotrimethylsilane. nih.govresearchgate.net

This transformation is facilitated by a reduced (tpy•–)NiI species, where 'tpy' is a terpyridine ligand. nih.govchemrxiv.org This reduced complex activates the C–C bond of the cyclopropyl ketone through a concerted, asynchronous ring-opening transition state. chemrxiv.org The resulting alkylnickel(II) intermediate is then trapped by various aryl-, alkenyl-, or alkylzinc reagents to furnish the cross-coupled product, while the ketone's oxygen is trapped by the silyl (B83357) electrophile to form a silyl enol ether. nih.govchemrxiv.org This method provides access to complex acyclic structures that are challenging to synthesize through conventional conjugate addition methods. nih.govchemrxiv.org

Table 2: Nickel-Catalyzed Difunctionalization of Phenyl Cyclopropyl Ketone

Note: The data illustrates the scope of organozinc reagents for the difunctionalization of phenyl cyclopropyl ketone. researchgate.net The reaction utilizes a nickel catalyst with a terpyridine (tpy) ligand.

Nickel catalysis has been successfully applied to enantioselective annulation reactions, which are crucial for constructing chiral cyclic molecules. A notable example is the Ni(0)-catalyzed chemo- and enantioselective [3+2] cycloaddition of cyclopropenones with α,β-unsaturated ketones. snnu.edu.cn While this reaction utilizes cyclopropenones, a related class of strained three-membered rings, the principles of C-C bond activation and enantioselective functionalization are highly relevant.

In this transformation, the nickel catalyst, coordinated with a chiral ligand, mediates the cleavage of a C–C bond in the cyclopropenone and facilitates its [3+2] annulation with an acceptor molecule. snnu.edu.cnrsc.org The choice of the chiral ligand is critical for inducing high enantioselectivity, often achieving ee values between 88–98%. snnu.edu.cn This method provides a mild route to synthetically valuable γ-alkenyl butenolides and lactams containing a tetrasubstituted carbon center. snnu.edu.cn

Another relevant strategy for aryl cyclopropyl ketones is the dual-catalyst system for asymmetric [3+2] photocycloaddition, which enables the construction of densely substituted cyclopentane (B165970) structures. nih.gov This approach combines a chiral Lewis acid with a transition metal photoredox catalyst to achieve enantiocontrol. nih.gov

Palladium Catalysis

Palladium catalysts provide a complementary approach for the selective transformation of aryl cyclopropyl ketones, particularly in stereoselective ring-opening reactions.

Palladium catalysis can be used to efficiently and systematically convert aryl cyclopropyl ketones into α,β-unsaturated ketones. rsc.orgresearchgate.net Specifically, (E)-1-arylbut-2-en-1-ones are generated from aryl cyclopropyl ketones with high stereoselectivity. rsc.org

The reaction is typically catalyzed by a Pd(OAc)₂/PCy₃ system and demonstrates excellent stereoselectivity, with only the E-isomer of the product being formed. rsc.org This method is applicable to a range of both phenyl and heteroaryl cyclopropyl ketones, with reported yields varying from 23% to 89%. rsc.org This transformation represents a direct and operationally simple route to valuable α,β-unsaturated ketone building blocks from readily available cyclopropyl ketone precursors.

Table 3: Palladium-Catalyzed Stereoselective Ring-Opening of Aryl Cyclopropyl Ketones

Note: The data represents the general scope for the stereoselective ring-opening of various aryl cyclopropyl ketones. rsc.org The reaction is catalyzed by Pd(OAc)2/PCy3 and yields exclusively the (E)-isomer.

Substrate Scope Limitations with Halogenated Aryl Cyclopropyl Ketones

The utility of halogenated aryl cyclopropyl ketones, such as this compound, in catalytic transformations is broad, yet subject to certain limitations depending on the reaction mechanism and catalytic system. In photocatalytic asymmetric [3+2] cycloadditions, for instance, the aryl ketone moiety is a crucial prerequisite for the initial one-electron reduction process, which limits the scope to this class of compounds over aliphatic cyclopropyl ketones. scispace.com While the electronic properties of the aryl ring can be varied, with both electron-rich and electron-deficient substituents being well-tolerated, the position of these substituents can have a significant impact. scispace.com A notable limitation arises from steric hindrance; substituents at the 2-position of the aryl ring have been observed to have a substantial deleterious effect on the reaction, which is thought to be due to interference with the coordination of the ketone to the chiral Lewis acid catalyst during the enantioselectivity-determining step. scispace.com Conversely, substituents at the 3-position, such as in this compound, generally have a minimal impact on the selectivity of the reaction. scispace.com

Gold Catalysis in Stereoselective Cycloaddition Chemistry

Gold catalysis has emerged as a powerful tool for stereoselective cycloadditions involving cyclopropyl ketones. Chiral gold complexes have been successfully employed in divergent stereoselective (4+4) cycloadditions of 1-(1-alkynyl)cyclopropyl ketones with various partners. nih.gov These reactions provide an efficient pathway to densely substituted, fused eight-membered heterocyclic scaffolds with multiple stereocenters. nih.gov

A key finding in this area is the broad substrate scope with respect to the aryl cyclopropyl ketone. Research has demonstrated that racemic cyclopropyl ketones bearing a range of substituents on the aromatic ring, including various halogens, are well-tolerated in these cycloaddition reactions. nih.gov This indicates that substrates like this compound are suitable candidates for such transformations, capable of generating the desired products with high enantiomeric excess (ee). nih.gov

The versatility of this methodology is highlighted in the following table, which summarizes the results for various substituted aryl cyclopropyl ketones in a gold-catalyzed (4+4) cycloaddition.

| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 4-Methylphenyl | 40 | 94 | nih.gov |

| 4-Fluorophenyl | 45 | 95 | nih.gov |

| 4-Chlorophenyl | 41 | 93 | nih.gov |

| 3-Chlorophenyl | 38 | 90 | nih.gov |

| 2-Bromophenyl | 31 | 80 | nih.gov |

| 3-Thiophenyl | 37 | 90 | nih.gov |

Beyond cycloadditions, gold(I) catalysts, such as (Ph3P)AuOTf, also facilitate cascade reactions of 1-(1-alkynyl)cyclopropyl ketones with various nucleophiles to produce highly substituted furans. wikipedia.org This further demonstrates the utility of gold catalysis in activating the functionalities of cyclopropyl ketones for complex molecular constructions. wikipedia.org

Samarium Diiodide (SmI2) Catalysis for Formal Cycloadditions

Samarium diiodide (SmI2) is a classic single-electron transfer (SET) reductant that has been effectively utilized in a catalytic capacity for formal cycloaddition reactions. chemrxiv.org Specifically, SmI2 catalyzes the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes, yielding highly decorated cyclopentenes. nih.gov This process operates through a radical relay mechanism, which advantageously avoids the need for a superstoichiometric coreductant to regenerate the active Sm(II) species. chemrxiv.orgnih.gov

The substrate scope for this transformation is broad, particularly concerning the aryl cyclopropyl ketone component. nih.gov The reaction's initiation relies on the SET reduction of the ketone, a process for which aryl ketones are well-suited due to their favorable reduction potentials compared to their aliphatic counterparts. rsc.org Consequently, the presence of the 3-Chloro-5-fluorophenyl group is anticipated to be fully compatible with these reaction conditions. The reaction proceeds through the formation of a ketyl radical, which then undergoes ring-opening and subsequent intermolecular coupling. chemrxiv.org

Studies have shown that this catalytic system can achieve high yields with SmI2 loadings as low as 15 mol %. nih.gov The efficiency of the coupling has been linked to the conformation of the ketone, providing insight into the mechanism of these radical relays. chemrxiv.org While initial studies were limited to aromatic ketone substrates, recent advancements have expanded the methodology to include less reactive alkyl cyclopropyl ketones by using SmI2 in combination with substoichiometric amounts of elemental samarium (Sm⁰) to prevent catalyst deactivation. rsc.orgacs.org

Bimetallic Catalytic Systems in Ring-Opening Reactions

The ring-opening of cyclopropyl ketones can be achieved through various catalytic systems, including those that leverage the cooperative action of multiple metallic species or metal-ligand synergy. While traditional bimetallic catalysts involving two distinct metals are one approach, synergistic catalysis can also be achieved through the cooperation of a metal center and a redox-active ligand. nih.gov

One such system employs a nickel catalyst with a terpyridine (tpy) ligand for the cross-coupling of cyclopropyl ketones with organozinc reagents. nih.gov In this process, the reduced (tpy•–)Ni(I) species activates the C–C bond of the cyclopropane (B1198618) ring, which is pre-activated by a Lewis acid such as ZnCl2. nih.govrsc.org This leads to a concerted, asynchronous ring-opening to form an alkylnickel(II) intermediate. nih.gov This intermediate then undergoes transmetalation with an organozinc reagent followed by reductive elimination to yield the 1,3-difunctionalized, ring-opened product. nih.gov This cooperative mechanism, involving both nickel and zinc, effectively constitutes a bimetallic catalytic system for the net difunctionalization of the cyclopropyl ketone. nih.gov

Other transition metals, such as palladium, have also been used to catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. nih.gov These reactions, catalyzed by systems like Pd(OAc)2/PCy3, are suitable for a range of phenyl and heteroaryl cyclopropyl ketones. nih.gov While not strictly bimetallic, these examples highlight the broader field of metal-catalyzed ring-opening reactions that provide pathways to linear products from cyclic precursors. acs.orgnih.gov

Organocatalysis

N-Heterocyclic Carbene (NHC) Catalysis and Breslow Intermediate Chemistry

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce umpolung (polarity reversal) reactivity in carbonyl compounds. thieme-connect.de When an NHC adds to a ketone like this compound, it forms a zwitterionic tetrahedral intermediate. thieme-connect.de This intermediate can then undergo a proton transfer to form a key nucleophilic species known as the Breslow intermediate. thieme-connect.de

The formation of the Breslow intermediate from cyclopropyl-containing carbonyls can trigger unique cascade reactions. In the case of formyl cyclopropanes, the addition of an NHC catalyst and subsequent formation of the Breslow intermediate leads to a ring-opening event. scispace.com This ring-opening is driven by an increase in the polarization of the cyclopropane C-C bond upon formation of the intermediate, which creates a bis-nucleophilic synthon. This reactive intermediate can then participate in cycloadditions, such as a (4+2) annulation with suitable Michael acceptors, to generate complex heterocyclic products with high enantioselectivity. scispace.com

While ketones are generally less reactive than aldehydes in forming Breslow intermediates, the principle remains applicable. thieme-connect.de The electron-rich nature of the Breslow intermediate also allows for its oxidation under specific conditions, leading to an acyl azolium ion, which is an electrophilic acylating agent. This dual reactivity highlights the power of NHC catalysis to generate diverse intermediates and products from a single precursor.

Chemoselective Reductive Alkylation and Coupling

The functionalization of this compound can also be achieved through chemoselective reductive coupling reactions. These methods typically involve the generation of a radical intermediate from the cyclopropyl ketone, which then couples with another reactant.

An example of such a transformation is the iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones. This reaction proceeds via a ketyl radical-induced cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of the ring-opening is controlled by the formation of the more stable carbon-centered radical. This radical then couples with an α-trifluoromethylstyrene, which undergoes C-F bond cleavage, to provide carbonyl-containing gem-difluoroalkenes.

Another reductive strategy involves the cleavage of arylcyclopropyl ketones using zinc in ethanol (B145695). This process is consistent with the formation of an anion-radical intermediate and results in the clean, albeit slow, formation of 4-arylbutyrophenones. researchgate.net The reaction is highly dependent on the presence of the aryl groups to stabilize the radical intermediate. researchgate.net Furthermore, catalytic dichotomy has been observed in the reductive reactions of α-carbonylcyclopropanes with amines; by switching between rhodium and ruthenium catalysts, the reaction can be directed towards either traditional reductive amination or a novel pyrrolidine (B122466) synthesis via ring expansion. These examples showcase the potential for chemoselective transformations of the cyclopropyl ketone moiety through reductive pathways.

Brønsted Acid-Mediated Organocatalytic Processes

Brønsted acids serve as effective catalysts for the activation of aryl cyclopropyl ketones, including this compound, facilitating reactions through the protonation of the carbonyl group. This activation enhances the electrophilicity of the molecule and can induce ring-opening of the cyclopropane ring, leading to the formation of a reactive carbocation intermediate. This strategy has been successfully applied in homoconjugate addition reactions.

In a notable application, a Brønsted acid-catalyzed homoconjugate addition of various organotrifluoroborates to arylated cyclopropyl ketones has been developed to synthesize γ,γ-disubstituted ketones. acs.orgacs.orgfigshare.com The proposed mechanism commences with the protonation of the ketone, which facilitates the opening of the cyclopropane ring to form an intermediary carbocation. This cation is then trapped by a nucleophile, such as an alkenyl, alkynyl, or aryl group from the organotrifluoroborate, to yield the final product. acs.orgacs.org This method provides a significant expansion of substrate scope for homoconjugate additions, as it accommodates cyclopropanes activated by a single electron-withdrawing group without requiring additional ring strain. acs.org

Furthermore, aryl cyclopropyl ketones have been shown to undergo cyclization in the presence of various acid catalysts to form 1-tetralones under mild conditions. rsc.org This transformation also proceeds through a cationic mechanism, where the protonated ketone initiates a process that leads to the formation of a new ring structure. rsc.org The efficiency and outcome of these reactions can be influenced by the substituents present on the aryl ring. rsc.org

Photocatalysis and Photoredox Chemistry

Photocatalysis has emerged as a powerful tool for activating aryl cyclopropyl ketones, enabling novel transformations such as cycloadditions and deracemizations under mild conditions using visible light.

Visible Light Photocatalysis for [3+2] Cycloadditions

Visible light photocatalysis has been successfully employed to facilitate the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, leading to the synthesis of highly substituted cyclopentane ring systems. This method presents a mechanistically distinct alternative to transition-metal-catalyzed approaches. The reaction is typically initiated using a photocatalytic system, such as one comprising Ru(bpy)₃²⁺, a Lewis acid like La(OTf)₃, and an amine. thieme-connect.comnih.govacs.org This dual-catalyst strategy can also be extended to achieve enantioselectivity by using a chiral Lewis acid in tandem with the photoredox catalyst. nih.govnih.gov This asymmetric [3+2] photocycloaddition provides an effective method for the enantiocontrolled construction of complex cyclopentane structures. nih.govnih.gov

Radical Anion and Distonic Radical Anion Intermediates

The key initiation step in these photocatalytic [3+2] cycloadditions is the single-electron reduction of the aryl cyclopropyl ketone. thieme-connect.comnih.govacs.org Upon irradiation with visible light, the excited photocatalyst reduces the ketone to its corresponding radical anion. thieme-connect.com This transient species, a cyclopropyl ketyl radical, is primed to undergo a subsequent ring-opening reaction.

The strain inherent in the three-membered ring provides the driving force for the cleavage of a C-C bond, transforming the initial radical anion into a more stable distonic radical anion intermediate. thieme-connect.com In this intermediate, the radical and the anion are located at different atoms. This distonic radical anion is the key intermediate that engages in the subsequent stepwise cycloaddition with an alkene, ultimately leading to the formation of the cyclopentane product after an oxidation step regenerates the catalyst. nih.gov

Photoinduced Deracemization of Cyclopropyl Ketones

Photoinduced methods offer a modern approach to obtaining enantioenriched compounds from racemic mixtures. For chiral cyclopropyl ketones, photocatalytic deracemization represents a promising strategy. These processes typically utilize a combination of a photocatalyst and a chiral agent to convert a racemic mixture into a single enantiomer.

One reported strategy involves the use of chiral Al-salen complexes as efficient chiral photocatalysts for the deracemization of cyclopropyl ketones, achieving high enantiomeric ratios upon irradiation with violet light. researchgate.net Another general approach for the deracemization of α-aryl ketones involves a photoredox-enabled process jointly mediated by a visible-light photocatalyst and a chiral Brønsted acid, such as a chiral phosphate. thieme-connect.comacs.orgacs.org This system operates through mechanistically distinct proton transfer reactions. acs.orgacs.org The process is initiated by electron transfer to form a radical anion, which is then protonated enantioselectively. A subsequent hydrogen atom transfer (HAT) and a final tautomerization step yield the enantioenriched ketone. The enantioselectivity of this process can surprisingly depend on the redox properties of the photocatalyst used. acs.orgacs.org

Stereochemical Control in Aryl Cyclopropyl Ketone Chemistry

Enantioselective Synthesis of Chiral Aryl Cyclopropyl (B3062369) Ketones

The development of methods for the enantioselective synthesis of chiral aryl cyclopropyl ketones has been an area of significant research interest. These methods aim to produce one enantiomer of a chiral molecule in excess over the other.

One prominent approach involves chemoenzymatic strategies . An engineered variant of sperm whale myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with a diazoketone carbene donor. acs.orgrochester.edu This biocatalyst exhibits a broad substrate scope, accommodating various vinylarenes and α-aryl diazoketone derivatives, offering a pathway to enantioenriched cyclopropyl ketones. rochester.edu The products of these enzymatic reactions can be further diversified through chemical transformations to yield a range of optically active cyclopropane-containing scaffolds. acs.orgrochester.edu

Another powerful strategy is the catalytic enantioselective synthesis of α-quaternary ketones . While not exclusively for cyclopropyl ketones, these methods can be adapted for their synthesis. For instance, reactions employing simple carboxylic acid or ester starting materials with a monodentate chiral phosphine (B1218219) can afford a variety of substituted ketone products with high enantiomeric ratios. nih.gov These approaches often involve the in-situ generation of chiral allylic nucleophiles that undergo acyl substitution. nih.gov

A further method reported for accessing aryl cyclopropyl ketones is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth, which provides a convenient route to these compounds. thieme.de While not inherently asymmetric, the use of chiral ligands in such palladium-catalyzed systems is a common strategy to induce enantioselectivity.

The following table summarizes key aspects of enantioselective synthesis strategies applicable to aryl cyclopropyl ketones.

| Strategy | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) or Enantiomeric Ratio (er) |

| Chemoenzymatic Cyclopropanation | Engineered Myoglobin | Broad substrate scope, high diastereo- and enantioselectivity. | Not specified for a single compound, but generally high. |

| Catalytic Acyl Substitution | Chiral Phosphine Ligands | Utilizes simple starting materials, forms α-quaternary centers. | 90:10 to >99:1 er for α-quaternary ketones. nih.gov |

| Palladium-Catalyzed Cross-Coupling | (SIPr)Pd(allyl)Cl | Employs organobismuth reagents. | Not reported as an asymmetric method. thieme.de |

Asymmetric Induction in Ring-Opening Reactions

The strained three-membered ring of cyclopropyl ketones makes them susceptible to ring-opening reactions, which can be conducted with a high degree of asymmetric induction to generate valuable chiral products.

A significant breakthrough in this area is the use of a chiral N,N′-dioxide-scandium(III) complex as a catalyst. researchgate.netrsc.orgnih.gov This catalytic system has proven effective for the asymmetric ring-opening of cyclopropyl ketones with a wide array of nucleophiles, including thiols, alcohols, carboxylic acids, and β-naphthols. researchgate.netrsc.orgnih.govresearchgate.net These reactions typically proceed in good to excellent yields and with high enantioselectivities. researchgate.netrsc.orgnih.gov For instance, the reaction of aromatic or vinyl substituted cyclopropyl ketones with 2-naphthols can yield chiral β-naphthol derivatives with up to 97% ee. rsc.org

Another strategy involves the Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes using aryl boronic acids as nucleophiles. acs.org With the use of ferrocene-based chiral bisphosphine ligands, this method affords products with high regioselectivity and enantioselectivities, generally between 88% and 96% ee. acs.org Although this method is specific to vinyl cyclopropanes, it highlights the potential of transition metal catalysis in the asymmetric ring-opening of functionalized cyclopropanes.

The reversibility of the ring-opening of cyclopropyl ketyl radicals has also been noted, which can play a role in the stereochemical outcome of subsequent reactions. nih.gov

The table below presents data on the asymmetric ring-opening of aryl cyclopropyl ketones with different nucleophiles catalyzed by a chiral Sc(III) complex.

| Nucleophile Type | Example Nucleophile | Yield (%) | Enantiomeric Excess (ee) (%) |

| Thiol | Thiophenol | up to 99 | up to 95 nih.gov |

| Alcohol | Methanol (B129727) | up to 99 | up to 95 nih.gov |

| Carboxylic Acid | Benzoic Acid | up to 99 | up to 95 nih.gov |

| β-Naphthol | 2-Naphthol | 52-99 | 53-97 researchgate.net |

Diastereoselective Outcomes in Cycloaddition Reactions

Cycloaddition reactions of aryl cyclopropyl ketones provide a powerful means to construct more complex cyclic systems, often with a high degree of diastereoselectivity.

A notable example is the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to form highly substituted cyclopentane (B165970) rings. nih.govscispace.com This reaction can be initiated by one-electron reduction of the ketone, often facilitated by a photocatalytic system. nih.govscispace.com The resulting ring-opened distonic radical anion can then react with an alkene partner. nih.gov The diastereoselectivity of these cycloadditions can be influenced by the nature of the substituents on both the cyclopropane (B1198618) and the alkene. scispace.com For instance, reactions of α-substituted thioesters have been found to be particularly diastereoselective. scispace.com

The development of an enantioselective photocatalytic [3+2] cycloaddition has further expanded the utility of this methodology, enabling the construction of densely substituted cyclopentanes with excellent enantiocontrol. nih.gov This dual-catalyst system, employing a chiral Lewis acid in tandem with a transition metal photoredox catalyst, allows for the synthesis of enantioenriched cyclopentanes. nih.gov For example, under optimized conditions, a cycloadduct was obtained in 95% yield, 93% ee, and a 3:1 diastereomeric ratio (d.r.). nih.gov

The table below provides examples of diastereoselective [3+2] cycloaddition reactions of aryl cyclopropyl ketones.

| Alkene Partner | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Styrene derivative | Chiral Lewis Acid / Photoredox Catalyst | 95 | 3:1 | 93 nih.gov |

| Electronically modified styrenes | Chiral Lewis Acid / Photoredox Catalyst | Good | Not specified | Good nih.gov |

| Unsymmetrically substituted cyclopropyl ketone | Chiral Lewis Acid / Photoredox Catalyst | Good | Good | Excellent nih.gov |

Deracemization Strategies for Enantioenrichment

Deracemization is a powerful strategy for converting a racemic mixture of a chiral compound into a single, enantioenriched stereoisomer.

A cutting-edge approach for the deracemization of cyclopropyl ketones involves light-enabled photocatalysis using a chiral Al-salen complex . researchgate.netchemrxiv.org This method has been shown to be highly effective, achieving up to a 98:2 enantiomeric ratio. researchgate.netchemrxiv.org The proposed mechanism involves both Lewis acid activation and light-induced single-electron transfer to the cyclopropyl ketone substrate. researchgate.net The reaction is typically performed at low temperatures under irradiation with visible light. researchgate.net

Another relevant strategy is the catalytic α-deracemization of ketones enabled by photoredox deprotonation and enantioselective protonation . acs.org This process overcomes the principle of microscopic reversibility through a photoredox deprotonation via single-electron transfer followed by a hydrogen atom transfer. Irradiation of a racemic ketone in the presence of a single photocatalyst and a tertiary amine can yield nonracemic products with high enantiomeric excess. acs.org

These modern photocatalytic methods offer efficient pathways for the enantioenrichment of aryl cyclopropyl ketones, providing access to optically pure materials from racemic starting materials.

The following table summarizes the key features of deracemization strategies for cyclopropyl ketones.

| Strategy | Catalyst | Key Features | Reported Enantiomeric Ratio (er) or Enantiomeric Excess (ee) |

| Light-Enabled Deracemization | Chiral Al-salen Complex | Utilizes visible light, proceeds at low temperatures. | up to 98:2 er researchgate.netchemrxiv.org |

| Photoredox Deprotonation / Enantioselective Protonation | Single Photocatalyst | Single-step conversion of racemate to enantioenriched product. | up to 97% ee for pyridylketones acs.org |

Computational Chemistry for Mechanistic Elucidation and Prediction

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT has become a standard method for investigating the mechanisms of reactions involving cyclopropyl (B3062369) ketones. ijrte.org For analogous compounds, DFT calculations are employed to map out the potential energy surfaces of various reaction pathways. ijrte.org These investigations can, for instance, distinguish between different proposed mechanisms, such as concerted versus stepwise pathways in ring-opening reactions. ijrte.org Theoretical studies on related halogenated aromatic compounds have utilized DFT to optimize ground state geometries and predict vibrational frequencies, providing a foundational understanding of the molecule's structural and electronic properties. researchgate.netresearchgate.net For a molecule like 3-Chloro-5-fluorophenyl cyclopropyl ketone, DFT could be used to model its interaction with catalysts and other reagents, revealing the step-by-step process of its chemical transformations.

Analysis of Transition States and Energetic Profiles

A key aspect of computational reaction analysis is the identification and characterization of transition states, which correspond to the highest energy point along a reaction coordinate. For reactions involving cyclopropyl ketones, DFT is used to calculate the geometries and energies of these fleeting structures. This information is crucial for determining the activation energy barriers of different reaction steps. researchgate.net

The energetic profile of a reaction, which plots the energy of the system as it progresses from reactants to products, can be constructed from these calculations. For example, studies on other cyclopropyl systems have detailed the energy changes associated with ring-opening and subsequent functionalization, providing a quantitative measure of the reaction's feasibility. For this compound, such an analysis would be invaluable for understanding its reactivity and predicting the conditions necessary to achieve specific chemical outcomes.

Elucidation of C-C Activation and Ring-Opening Energetics

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, a process that involves the activation and cleavage of a carbon-carbon bond. Computational studies on similar ketones have focused on the energetics of this C-C bond activation. DFT calculations can quantify the energy required to break this bond under various catalytic conditions.

These studies often compare the energetic demands of different ring-opening pathways, helping to explain observed regioselectivity and stereoselectivity in products. Understanding the specific influence of the 3-chloro and 5-fluoro substituents on the phenyl ring would be a primary goal for a computational study on this compound, as these electronic factors are expected to significantly modulate the energetics of C-C bond activation.

Investigation of Spin States in Catalytic Cycles

Many reactions of cyclopropyl ketones are catalyzed by transition metals, which can exist in various spin states throughout the catalytic cycle. The spin state of the metal center can have a profound impact on the reaction mechanism and energetics. Computational investigations into these catalytic cycles often involve calculating the energies of intermediates and transition states in different possible spin states (e.g., singlet, triplet) to determine the most favorable pathway.

For instance, in nickel-catalyzed cross-coupling reactions of other cyclopropyl ketones, DFT has been used to show that the reaction may proceed through intermediates with specific spin states, and that these states can influence the key bond-forming and bond-breaking steps. A similar investigation for this compound would be necessary to fully understand its behavior in transition-metal-catalyzed transformations.

Synthetic Utility and Applications in Complex Molecular Construction

Access to Acyclic Difunctionalized Products through Ring-Opening

The foundational synthetic application of aryl cyclopropyl (B3062369) ketones, including the 3-chloro-5-fluorophenyl variant, involves the cleavage of the three-membered ring to generate linear, difunctionalized intermediates. A common strategy to initiate this process is a single-electron reduction of the ketone, which forms a ketyl radical anion. This intermediate readily undergoes ring-opening, relieving the inherent strain of the cyclopropane (B1198618) ring to produce a more stable 1,3-distonic radical anion. nih.govnih.gov

This transformation converts the compact cyclopropyl ketone into a 1,5-dicarbonyl precursor equivalent, which contains reactive sites at both ends of the newly formed carbon chain. The precise nature of the difunctionalized product depends on the subsequent reaction steps, but this ring-opening strategy is the gateway to a wide array of molecular architectures. The stereochemistry of such ring-opening reactions for cyclopropyl radicals has been a subject of study, with discussions focusing on the disrotatory and conrotatory pathways that dictate the geometry of the resulting allyl radical intermediates. rsc.org

Table 1: Key Intermediates in Ring-Opening Reactions

| Starting Material | Initiating Step | Key Intermediate | Resulting Structure Type |

|---|---|---|---|

| Aryl Cyclopropyl Ketone | Single-Electron Reduction | Ketyl Radical Anion | - |

Synthesis of Furan (B31954) Derivatives via Rearrangement and Cyclization

Aryl cyclopropyl ketones can be transformed into furan derivatives through rearrangement and cyclization pathways. One notable method is the Cloke-Wilson rearrangement, which facilitates the ring expansion of cyclopropyl ketones into 2,3-dihydrofurans. chemrxiv.org This reaction can be catalyzed by various reagents, including organocatalysts. The resulting dihydrofuran can often be oxidized in a subsequent step to furnish the fully aromatic furan ring. This approach provides a direct route from a carbocyclic ketone to a five-membered heterocycle, demonstrating the utility of the cyclopropyl group as a masked synthon for more complex heterocyclic systems. chemrxiv.orgresearchgate.net

Construction of Substituted Cyclopentane (B165970) and Carbocyclic Architectures

One of the most powerful applications of 3-Chloro-5-fluorophenyl cyclopropyl ketone is in the construction of highly substituted five-membered carbocycles through formal [3+2] cycloaddition reactions. organic-chemistry.org These reactions leverage the ring-opening of the cyclopropyl ketone to a 1,3-dipole equivalent, which then reacts with an alkene or alkyne partner.

Several methodologies have been developed to achieve this transformation:

Visible Light Photocatalysis: Using a photocatalytic system, the aryl cyclopropyl ketone is reduced to a radical anion, which opens to the 1,3-distonic radical anion intermediate. This species then adds to an olefin to initiate the formation of the cyclopentane ring. nih.govnih.gov This method is notable for its mild conditions and tolerance of various functional groups, including the aryl halides present in the target ketone. nih.gov

Samarium(II) Iodide (SmI₂)-Catalysis: SmI₂ can also catalyze the coupling of cyclopropyl ketones with alkenes or alkynes. nih.gov This approach is effective for both aryl and alkyl cyclopropyl ketones, expanding the scope of accessible sp³-rich cyclopentane architectures. acs.org

Titanium(salen) Catalysis: Chiral titanium complexes have been used to catalyze a stereoselective formal [3+2] cycloaddition via a radical redox-relay mechanism, allowing for the construction of two C-C bonds and two contiguous stereogenic centers with high diastereo- and enantioselectivity. organic-chemistry.org

These methods provide robust access to complex cyclopentane frameworks, which are prevalent in numerous natural products and biologically active molecules. nih.gov

Table 2: Comparison of [3+2] Cycloaddition Methods for Cyclopentane Synthesis

| Method | Catalyst System | Key Intermediate | Advantages |

|---|---|---|---|

| Photocatalysis | Ru(bpy)₃²⁺, La(OTf)₃ | Distonic Radical Anion | Mild conditions, good functional group tolerance. nih.govnih.gov |

| SmI₂-Catalysis | SmI₂, Sm⁰ | Ketyl Radical | Broad scope including alkyl cyclopropyl ketones. acs.org |

Formation of Polycyclic Systems (e.g., Tetrahydropyran and Benzimidazole (B57391) Derivatives)

The versatility of this compound extends to the synthesis of polycyclic and heterocyclic systems, such as tetrahydropyrans and benzimidazoles, although the pathways are often multi-step.

Tetrahydropyran (THP) Derivatives: While not a direct conversion, the ketone can be reduced to the corresponding cyclopropylcarbinol. This alcohol can then serve as a precursor in acid-catalyzed reactions, such as the Prins-type cyclization with an aldehyde, to form the THP ring. organic-chemistry.org This strategy relies on the rearrangement of the cyclopropylcarbinol cation to generate an intermediate suitable for cyclization. ntu.edu.sg

Benzimidazole Derivatives: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound or its equivalent. nih.gov The this compound can be used as a precursor to a 1,3-dicarbonyl compound through ring-opening and oxidation, which can then undergo condensation with an o-phenylenediamine to form a substituted benzimidazole ring, ultimately leading to fused polycyclic systems like benzo ntu.edu.sgotago.ac.nzimidazo[1,2-a]pyrimidines. nih.gov

Downstream Derivatization of Ring-Opened Products

The acyclic intermediates generated from the ring-opening of this compound are rich in chemical functionality and offer numerous opportunities for further derivatization. The resulting 1,5-dicarbonyl synthons can undergo a variety of classical carbonyl chemistry reactions, including:

Intramolecular aldol (B89426) or Claisen condensations to form new cyclic structures.

Reductions to diols.

Oxidations to dicarboxylic acids.

Formation of imines or enamines for further functionalization.

Furthermore, the 3-chloro and 5-fluoro substituents on the phenyl ring are retained throughout these transformations. These halogen atoms serve as valuable synthetic handles for late-stage modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional complexity and diversification of the molecular scaffold. The tolerance of aryl halides in many of the key ring-opening and cycloaddition reactions is a significant advantage. nih.gov

Synthesis of Fluorinated Heterocyclic Compounds (e.g., Fluoropyrroles)

Given that the parent molecule contains a fluorine atom, any heterocyclic product derived from it will also be a fluorinated heterocycle. researchgate.netmdpi.com The synthesis of fluorinated heterocycles is of great interest in medicinal and materials chemistry due to the unique properties imparted by fluorine. researchgate.net

For example, the reaction of aryl cyclopropyl ketones with sulfonamides, mediated by a Lewis acid like Zr(OTf)₄, can produce 5-aryl-3,4-dihydro-2H-pyrroles. researchgate.net Applying this methodology to this compound would yield a fluorinated dihydropyrrole, which is a direct precursor to fluorinated pyrroles upon oxidation. Similarly, the synthesis of furans as described in section 7.2 would directly lead to 2-(3-Chloro-5-fluorophenyl)-substituted furans.

Strategic Intermediates in Total Synthesis Efforts (e.g., Prostaglandin (B15479496) D1 Intermediates)

The ability to construct highly substituted and stereochemically complex cyclopentane rings makes aryl cyclopropyl ketones, such as the 3-chloro-5-fluorophenyl derivative, strategically valuable intermediates in the total synthesis of complex natural products. The cyclopentane core is a central structural feature of prostaglandins, a class of biologically important lipid compounds. The photocatalytic and metal-catalyzed [3+2] cycloaddition reactions provide a powerful tool for assembling the functionalized cyclopentane nucleus required for prostaglandin synthesis. By carefully choosing the alkene coupling partner, chemists can install the necessary side-chain precursors and control the stereochemistry, positioning this ketone as a key starting material for synthetic routes toward Prostaglandin D1 and its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.